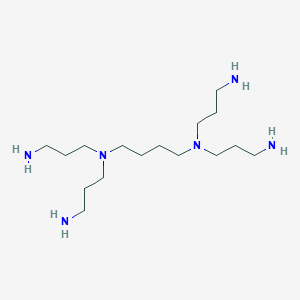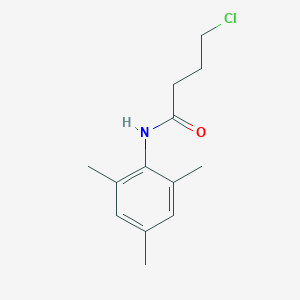
N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine
説明
“N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine” is a chemical compound with the molecular formula C15H38N6 . It is also known by other names such as “1,3-Propanediamine, N,N,N’,N’-tetrakis(3-aminopropyl)-” and "N’- (3-aminopropyl)-N’- [3- [bis (3-aminopropyl)amino]propyl]propane-1,3-diamine" .
Molecular Structure Analysis
The compound has a complex structure with multiple amine groups. It contains a total of 58 bonds, including 20 non-H bonds, 16 rotatable bonds, 4 primary amine groups (aliphatic), and 2 tertiary amine groups (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.50 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 16 . Its exact mass is 302.31579524 g/mol , and its topological polar surface area is 111 Ų .科学的研究の応用
Polyurethane Coatings and Adhesives
DAB-AM 4, also known as Quadrol, is an ethylenediamine-based monomer used in the production of polyurethane coatings and adhesives . It can act as a crosslinking agent due to its two amino groups .
Cosmetics and Personal Care Products
The compound is used in the cosmetics and personal care industry . Its four hydroxyl groups allow it to act as a chelating agent, which can bind to metal ions, preventing them from adhering to the skin or hair .
Production of Polymers and Copolymers
DAB-AM 4 is widely used as a building block for polymers and copolymers . These are particularly designed for use in UV-cross linkable polyurethane polymers, dendritic amino polymers, conducting polymers, inks, and coatings .
Electrogenerated Chemiluminescence (ECL)
N-(3-aminopropyl)diethanolamine (APDEA), a compound similar to DAB-AM 4, has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) ECL . It is much more effective than tripropylamine at gold and platinum electrodes .
Bioassays
Coreactants are critical for sensitive ECL bioassays . The search for ECL coreactants with enhanced ECL efficiencies has received much attention .
Dehydration Condensation Reaction
In a study, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (H2TCPP) molecules were grafted on interfaces of (3-aminopropyl)triethoxysilane (APTES)-pillared MMT by dehydration condensation reaction . This suggests that DAB-AM 4 could potentially be used in similar reactions.
作用機序
Target of Action
As a polypropylenimine tetramine dendrimer , it is known to interact with various biological molecules due to its highly branched structure and multiple amine groups.
Mode of Action
They can encapsulate small drug molecules, bind to specific targets through surface groups, or even disrupt biological membranes .
Biochemical Pathways
Dendrimers are known to be involved in a wide range of biological processes, including drug delivery, biosensors, optics, adhesives, and coatings .
Pharmacokinetics
Dendrimers like dab-am 4 are known to exhibit unique pharmacokinetic properties due to their size, shape, and surface characteristics .
Result of Action
Dendrimers like dab-am 4 are known to have a wide range of potential effects, depending on their size, shape, surface characteristics, and the specific biological system they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other biological molecules can potentially influence the behavior of dendrimers like dab-am 4 .
特性
IUPAC Name |
N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H40N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBWJVKFJAIODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCN)CCCN)CN(CCCN)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H40N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073084 | |
| Record name | N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120239-63-6 | |
| Record name | N,N,N′,N′-Tetrakis(3-aminopropyl)-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120239-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120239636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, N1,N1,N4,N4-tetrakis(3-aminopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetrakis-(3-aminopropyl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-tetrakis(3-aminopropyl)butane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N,N',N'-TETRAKIS(3-AMINOPROPYL)-1,4-BUTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66EU344PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Research suggests that N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine can interact with biological macromolecules like proteins at aqueous-organogel interfaces. Specifically, it appears to facilitate the transfer of electrolyte anions from the organic phase to a protein layer on the aqueous side of the interface. [] This interaction differs from smaller molecules like the polypropylenimine tetraamine dendrimer (DAB-AM-4), which did not exhibit the same adsorption behavior. []
A:
- Spectroscopic Data: While a comprehensive spectroscopic analysis is beyond the scope of this Q&A, key characterization techniques include 1H-NMR, 13C-NMR, IR spectroscopy, and Mass Spectrometry. [] These methods provide insights into the compound's structure, bonding, and functional groups.
A: N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine has shown potential as a structure-directing template in hydrothermal synthesis. [] In a specific study, it facilitated the formation of a novel adamite-type cobalt zinc phosphate compound with a distinct framework structure. [] This highlights its potential in designing materials with tailored properties.
A: Research demonstrates the utility of N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine in developing selective electrochemical sensors. [] It has been incorporated into ionophore-immobilized membrane electrodes for the detection of Cr(VI) in aqueous solutions. [] This application showcases its potential for environmental monitoring and analytical sensing.
A: Yes, researchers have utilized N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine as an initiator for the controlled polymerization of α-amino acid-N-carboxyanhydrides (NCAs). [] This approach aims to synthesize hybrid poly-amino acid – synthetic polymer materials with specific properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)
